Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with chlorine atoms and a triazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups at the chlorine-substituted positions.
Scientific Research Applications
Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyridine: Shares the pyridine ring with chlorine substitutions.
5-Methyl-1,2,3-triazole: Contains the triazole ring structure.
Methyl 2-pyridylcarboxylate: Similar ester functional group.
Uniqueness
Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its combination of a dichloropyridine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a member of the triazole class of compounds, which are known for their diverse pharmacological properties. This compound has garnered attention due to its potential biological activities, particularly in the realms of antifungal and antibacterial applications.
Chemical Structure and Properties
The compound features a triazole ring system fused with a dichloropyridine moiety and a methyl ester functional group. This unique structure contributes to its biological activity and interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₁H₉Cl₂N₄O₂ |
Molecular Weight | 301.13 g/mol |
CAS Number | 1431729-34-8 |
Antifungal Activity
This compound has shown promising antifungal properties against various strains of fungi. In particular, studies indicate that it exhibits significant inhibitory effects on Candida albicans, including both sensitive and drug-resistant strains. The minimum inhibitory concentration (MIC) values for this compound suggest strong antifungal efficacy:
Compound | MIC (µg/mL) against C. albicans |
---|---|
This compound | 0.53 |
In vitro studies have demonstrated that this compound not only inhibits fungal growth but also significantly reduces biofilm formation, which is critical for the pathogenicity of C. albicans .
Antibacterial Activity
Research has also indicated that this compound possesses antibacterial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth at low concentrations. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes involved in the biosynthesis pathways of fungi and bacteria. Molecular docking studies have elucidated its binding affinity to key targets such as:
- Lanosterol 14α-demethylase - an essential enzyme in ergosterol biosynthesis in fungi.
- Dihydropteroate synthase - involved in folate synthesis in bacteria.
These interactions are critical for disrupting the normal metabolic functions of these microorganisms .
Case Studies
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal activity of various triazole derivatives, this compound was found to be one of the most potent compounds against C. albicans. The study utilized both broth microdilution methods and biofilm assays to assess efficacy .
Case Study 2: Antibacterial Properties
Another research effort focused on the antibacterial effects against Klebsiella pneumoniae. The compound demonstrated significant inhibition at concentrations as low as 20 µg/mL. Further exploration into its mechanism revealed that it disrupts cell wall synthesis pathways .
Properties
Molecular Formula |
C10H8Cl2N4O2 |
---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
methyl 2-(3,5-dichloropyridin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C10H8Cl2N4O2/c1-5-8(10(17)18-2)15-16(14-5)9-7(12)3-6(11)4-13-9/h3-4H,1-2H3 |
InChI Key |
CJVMXWXHZZHOAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)OC)C2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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